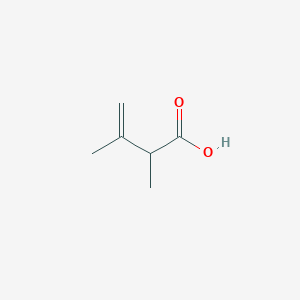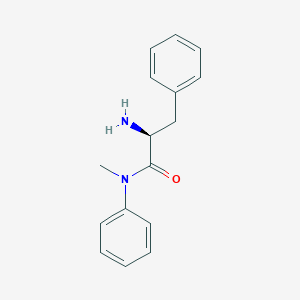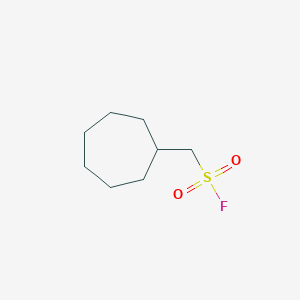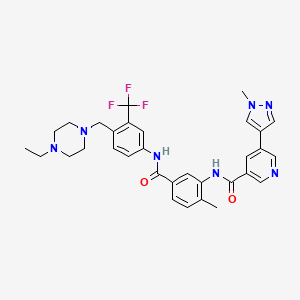
1-Ethoxy-1-(iodomethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-(iodomethyl)cyclohexane is an organic compound with the molecular formula C9H17IO It is a derivative of cyclohexane, where an ethoxy group and an iodomethyl group are attached to the same carbon atom on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-(iodomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with iodomethane and ethanol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-(iodomethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions often involve the use of strong bases and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate, chromium trioxide, and lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Various substituted cyclohexane derivatives.
Elimination Reactions: Alkenes such as 1-methylcyclohexene.
Oxidation and Reduction Reactions: Carbonyl compounds and alcohols.
Scientific Research Applications
1-Ethoxy-1-(iodomethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-(iodomethyl)cyclohexane involves its interaction with various molecular targets. The iodomethyl group can act as a leaving group in substitution reactions, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical reactions and applications.
Comparison with Similar Compounds
1-Iodo-1-methylcyclohexane: Similar structure but lacks the ethoxy group.
1-Ethoxy-1-methylcyclohexane: Similar structure but lacks the iodomethyl group.
1-Ethoxy-1-(bromomethyl)cyclohexane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Uniqueness: 1-Ethoxy-1-(iodomethyl)cyclohexane is unique due to the presence of both an ethoxy group and an iodomethyl group on the same carbon atom
Properties
Molecular Formula |
C9H17IO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-ethoxy-1-(iodomethyl)cyclohexane |
InChI |
InChI=1S/C9H17IO/c1-2-11-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
JDAOTVKVKXPDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)



![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)




![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)




